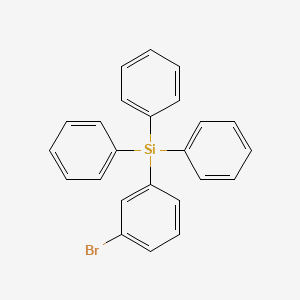
1-Bromopentadecane-D31
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromopentadecane-D31 is a deuterium-labeled compound, specifically a stable isotope of 1-Bromopentadecane. It has the molecular formula C15D31Br and is used extensively in scientific research due to its unique properties .
Preparation Methods
1-Bromopentadecane-D31 can be synthesized through the bromination of pentadecane-D31. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with bromine .
Chemical Reactions Analysis
1-Bromopentadecane-D31 undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction Reactions: It can be reduced to pentadecane-D31 using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Though less common, it can undergo oxidation to form corresponding alcohols or carboxylic acids under specific conditions
Scientific Research Applications
1-Bromopentadecane-D31 is used in various scientific research fields:
Chemistry: It serves as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its stable isotope labeling.
Biology: It is used in the study of lipid metabolism and membrane dynamics.
Medicine: It is employed in pharmacokinetic studies to trace the metabolic pathways of drugs.
Industry: It is utilized in the synthesis of deuterated compounds for various industrial applications
Mechanism of Action
The mechanism of action of 1-Bromopentadecane-D31 involves its incorporation into biological systems where it can replace hydrogen atoms in organic molecules. This substitution can alter the physical and chemical properties of the molecules, making it useful for tracing and studying metabolic pathways. The deuterium atoms in this compound provide a distinct signal in NMR spectroscopy, allowing for precise tracking and analysis .
Comparison with Similar Compounds
1-Bromopentadecane-D31 is unique due to its deuterium labeling, which distinguishes it from other similar compounds such as:
1-Bromopentadecane: The non-deuterated version, which lacks the stable isotope labeling.
1-Bromotetradecane: A similar compound with one less carbon atom in the alkyl chain.
1-Bromohexadecane: A similar compound with one more carbon atom in the alkyl chain
These comparisons highlight the uniqueness of this compound in terms of its applications and properties.
Properties
IUPAC Name |
1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-hentriacontadeuteriopentadecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2-15H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOTZBXSNOGCIF-SAQPIRCFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


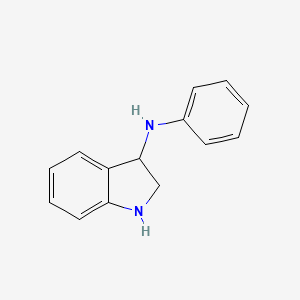
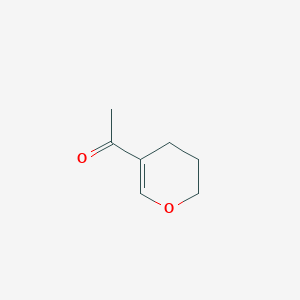
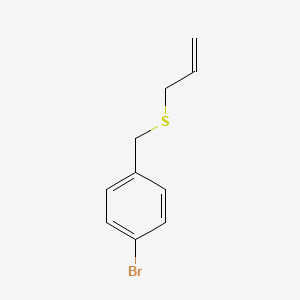
![5-Azaspiro[2.4]heptane-1-carboxylic acid hydrochloride](/img/structure/B1382036.png)
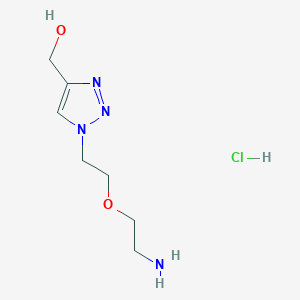
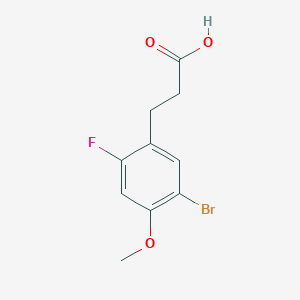
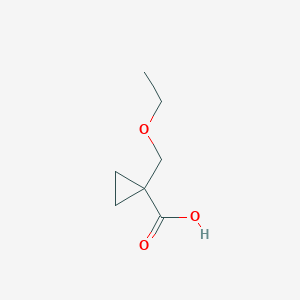

![6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1382043.png)

![2,5-Bis[(trimethylsilyl)ethynyl]thieno[3,2-b]thiophene](/img/structure/B1382047.png)
